

Guamecycline: A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Guamecycline is a semisynthetic, broad-spectrum antibiotic belonging to the tetracycline class. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action, antibacterial spectrum, and relevant experimental methodologies. While specific experimental data for guamecycline is limited in publicly accessible literature, this guide consolidates available information and presents generalized protocols and data representative of the tetracycline class to facilitate further research and understanding.

Chemical Identity and Structure

Guamecycline, a derivative of tetracycline, is chemically designated as (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[1] It is often used in its dihydrochloride salt form.

Table 1: Chemical Identifiers of **Guamecycline** and its Dihydrochloride Salt



Identifier	Guamecycline	Guamecycline Dihydrochloride
IUPAC Name	(4S,4aS,5aS,6S,12aR)-N-[[4- [N- (diaminomethylidene)carbami midoyl]piperazin-1- yl]methyl]-4- (dimethylamino)-1,6,10,11,12a -pentahydroxy-6-methyl-3,12- dioxo-4,4a,5,5a- tetrahydrotetracene-2- carboxamide[1]	(4S,4aS,5aS,6S,12aR)-N-[[4- [N- (diaminomethylidene)carbami midoyl]piperazin-1- yl]methyl]-4- (dimethylamino)-1,6,10,11,12a -pentahydroxy-6-methyl-3,12- dioxo-4,4a,5,5a- tetrahydrotetracene-2- carboxamide;dihydrochloride[1]
CAS Number	16545-11-2[2][3]	13040-98-7[1][3]
Molecular Formula	C29H38N8O8[2][4]	C29H40Cl2N8O8[1]
Molecular Weight	626.66 g/mol [2][4]	699.6 g/mol [1]
Synonyms	Tetrabiguanide, Xanthomycin, Xantomicina[3][5]	Guamecycline HCI, Xanthocycline[6]
InChI Key	DIRJDIBCAHCCFL- AQFAATAFSA-N[4]	YWILDZMVBIMXID- KGHBUBBXSA-N[6]
Canonical SMILES	C[C@]1(C2=CC=CC(=C2C(= O)C3=C(C4(C(C(C31)O)C(C(= C(C4=O)C(=O)NCN5CCN(CC 5)C(=N)NC(=N)N)O)N(C)C)O) O)O)O[2]	C[C@]1(C2=CC=CC(=C2C(= O)C3=C(C4(C(C(C31)O)C(C(= C(C4=O)C(=O)NCN5CCN(CC 5)C(=N)NC(=N)N)O)N(C)C)O) O)O)O.CI.CI[6]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient are critical for its formulation, delivery, and pharmacokinetic profile.[7] Detailed experimental data for **guamecycline** are not readily available; therefore, the following table includes computed values from reputable chemical databases.



Table 2: Physicochemical Properties of Guamecycline

Property	Value (Computed)	Reference
logP (Octanol-Water Partition Coefficient)	-3.64	[8]
Topological Polar Surface Area (TPSA)	259.86 Ų	[8]
Hydrogen Bond Donors	10	[8]
Hydrogen Bond Acceptors	16	[8]
Rotatable Bonds	4	[8]
pKa (Strongest Acidic)	3.72	[8]
pKa (Strongest Basic)	13.73	[8]

Pharmacology and Mechanism of Action

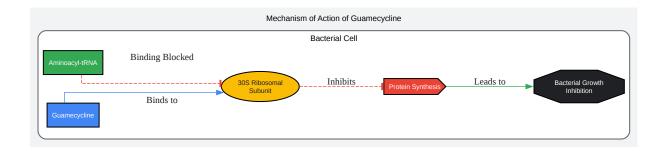
Guamecycline is classified as a tetracycline antibiotic.[9] Its mechanism of action is consistent with other members of this class, involving the inhibition of bacterial protein synthesis.[4]

Mechanism of Action

Guamecycline exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit in bacteria.[4] This binding event physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[4] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to an effective cessation of protein synthesis and inhibition of bacterial growth.[4]

Notably, **guamecycline** has been reported to be effective against some bacteria that have developed resistance to older tetracyclines, potentially by evading common resistance mechanisms such as efflux pumps and ribosomal protection proteins.[4]





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Caption: Guamecycline's inhibition of bacterial protein synthesis.

Antibacterial Spectrum

Guamecycline is a broad-spectrum antibiotic indicated for various bacterial infections, including those of the respiratory tract and skin.[4] Its antibacterial spectrum is reported to be similar to that of tetracycline.[6][10] While specific MIC (Minimum Inhibitory Concentration) data for **guamecycline** is not widely published, Table 3 provides representative MIC values for the closely related antibiotic, doxycycline, to illustrate the typical spectrum of activity for this class against common pathogens.

Table 3: Representative Antibacterial Spectrum (Doxycycline MIC Data)



Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Enterobacter cloacae	2	8
Klebsiella oxytoca	4	8
Staphylococcus aureus (MSSA)	≤0.5	1
Staphylococcus aureus (MRSA)	≤0.5	2
Streptococcus pneumoniae	≤0.25	≤0.25
Haemophilus influenzae	1	2
Data is representative for doxycycline and is intended for illustrative purposes. Actual MIC values for guamecycline may vary.[11]		

Experimental Protocols

Detailed, validated experimental protocols specific to **guamecycline** are not extensively available. Therefore, this section provides established, generalized methodologies for the synthesis, purification, and biological evaluation of tetracycline-class antibiotics.

General Synthesis of Tetracycline Analogs

The synthesis of tetracycline derivatives often involves complex, multi-step chemical reactions. A common strategy is the Michael-Claisen cyclization, which constructs the core tetracyclic ring system.

Protocol: Michael-Claisen Cyclization for Tetracycline Core Synthesis

 Preparation of Reactants: Prepare the A-ring enone and the D-ring precursor with appropriate protecting groups.



- Deprotonation: Dissolve the D-ring precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78°C. Add a strong base, such as lithium hexamethyldisilazide (LHMDS), dropwise to generate the corresponding anion.
- Cyclization: Slowly add a solution of the A-ring enone to the reaction mixture. Allow the
 reaction to proceed at low temperature for several hours until completion, monitored by an
 appropriate technique like thin-layer chromatography (TLC) or high-performance liquid
 chromatography (HPLC).
- Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification of Core Structure: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
- Deprotection and Final Modification: Remove the protecting groups under appropriate conditions (e.g., acidic treatment for Boc groups, hydrogenolysis for benzyl groups) to yield the tetracycline core. Subsequent chemical modifications can be performed to introduce the desired side chains.[3]

General Purification Protocol for Tetracyclines

Tetracyclines are sensitive to pH, light, and heat, which can lead to epimerization and degradation.[12] Purification requires careful control of these conditions. Reverse-phase HPLC is a common method for achieving high purity.

Protocol: Preparative Reverse-Phase HPLC Purification

- Sample Preparation: Dissolve the crude **guamecycline** product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.
- Chromatographic Conditions:



- Column: Use a preparative C18 reverse-phase column.
- Mobile Phase A: Deionized water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time frame (e.g., 5% to 95% B over 30 minutes) to elute the target compound and separate it from impurities.
- Flow Rate: Adjust the flow rate according to the column dimensions.
- Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 350 nm).
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile)
 using a rotary evaporator.
- Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified guamecycline salt as a solid powder.[13]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure.[2]

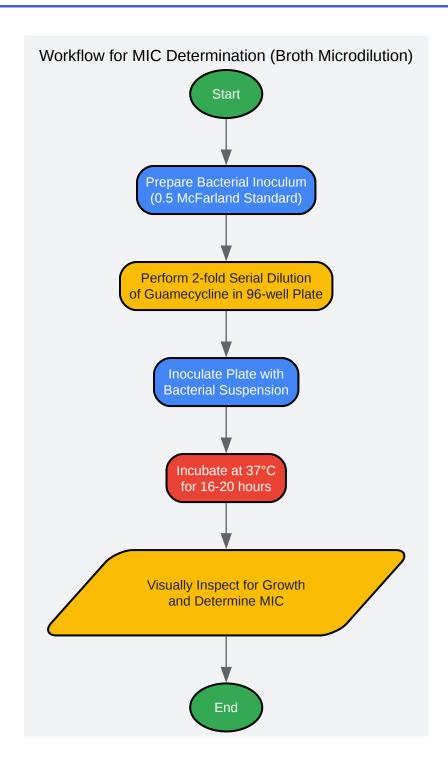
Protocol: Broth Microdilution MIC Assay

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5
 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).



- Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of guamecycline in a suitable solvent (e.g., sterile water or DMSO).
 - Perform a series of two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 μg/mL to 0.06 μg/mL).
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
 - Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
 - Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- · Reading the MIC:
 - After incubation, visually inspect the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of guamecycline at which there is no visible growth.
 [2]





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Caption: Generalized workflow for an MIC assay.

Signaling Pathways and Future Directions

The primary signaling pathway affected by **guamecycline** is the bacterial protein synthesis machinery via its interaction with the 30S ribosome. There is currently no substantial evidence



in the literature to suggest that **guamecycline** or other tetracyclines directly modulate other specific host or bacterial signaling pathways, such as MAPK or mTOR pathways, as their primary mechanism of antibacterial action.[14][15]

Future research could focus on several key areas:

- Elucidation of Resistance Evasion: Investigating the precise structural and molecular basis for how guamecycline overcomes common tetracycline resistance mechanisms.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed studies to optimize dosing regimens for various types of infections.
- Quantitative Spectrum Analysis: Comprehensive testing of guamecycline against a broad and contemporary panel of clinical isolates, including multidrug-resistant strains, to precisely define its spectrum of activity.

Conclusion

Guamecycline is a tetracycline antibiotic with a well-established mechanism of action centered on the inhibition of bacterial protein synthesis. While it represents an interesting compound within its class, a notable scarcity of modern, detailed experimental data in the public domain presents a challenge for a full technical assessment. This guide has synthesized the available chemical and pharmacological information and provided standardized, representative protocols to serve as a foundation for future research and development efforts involving **guamecycline** and related tetracycline derivatives. The generation of new, robust experimental data is crucial for fully understanding its therapeutic potential in the current landscape of antimicrobial resistance.

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- To cite this document: BenchChem. [Guamecycline: A Technical Whitepaper on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607889#chemical-structure-and-properties-of-guamecycline]



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